molecular formula C3H8O2 B1200883 (S)-(+)-1,2-Propanediol CAS No. 4254-15-3

(S)-(+)-1,2-Propanediol

Cat. No. B1200883
Key on ui cas rn: 4254-15-3
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
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0 (± 1) mol
Type
reactant
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II
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Reaction Step Eleven
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Reaction Step Twelve
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[Compound]
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fatty alcohol
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Reaction Step Fifteen
[Compound]
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fatty alcohol
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Reaction Step 16
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Type
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Reaction Step 17
[Compound]
Name
carbon alkanol
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0 (± 1) mol
Type
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Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
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0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
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0 (± 1) mol
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Reaction Step 23
[Compound]
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Pluronic F-68
Quantity
0 (± 1) mol
Type
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Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
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Reaction Step 27
Name
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Reaction Step 28
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Reaction Step 29
[Compound]
Name
alkylene oxide
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Reaction Step 30
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Type
reactant
Reaction Step 30
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
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alkyl phenols
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Type
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Reaction Step 31
[Compound]
Name
fatty acids
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0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

Inputs

Step One
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
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Type
reactant
Smiles
Step Ten
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
II
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Type
reactant
Smiles
Step Twelve
Name
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Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Fourteen
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step 16
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 21
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 26
Name
Quantity
0 (± 1) mol
Type
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Smiles
O
Step 27
Name
Quantity
0 (± 1) mol
Type
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Smiles
O
Step 28
Name
Quantity
0 (± 1) mol
Type
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Smiles
O
Step 29
Name
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0 (± 1) mol
Type
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Smiles
O
Step 30
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
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Smiles
C1CO1
Step 31
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.) which
CUSTOM
Type
CUSTOM
Details
is above 40° C
CUSTOM
Type
CUSTOM
Details
pasty at room temperature
CUSTOM
Type
CUSTOM
Details
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
ADDITION
Type
ADDITION
Details
containing one or more active hydrogen atoms

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 29
[Compound]
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

Inputs

Step One
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Fourteen
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step 16
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 21
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 29
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 30
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 31
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.) which
CUSTOM
Type
CUSTOM
Details
is above 40° C
CUSTOM
Type
CUSTOM
Details
pasty at room temperature
CUSTOM
Type
CUSTOM
Details
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
ADDITION
Type
ADDITION
Details
containing one or more active hydrogen atoms

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 29
[Compound]
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

Inputs

Step One
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Fourteen
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step 16
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 21
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 29
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 30
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 31
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.) which
CUSTOM
Type
CUSTOM
Details
is above 40° C
CUSTOM
Type
CUSTOM
Details
pasty at room temperature
CUSTOM
Type
CUSTOM
Details
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
ADDITION
Type
ADDITION
Details
containing one or more active hydrogen atoms

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 29
[Compound]
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

Inputs

Step One
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Fourteen
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step 16
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 21
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 29
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 30
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 31
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.) which
CUSTOM
Type
CUSTOM
Details
is above 40° C
CUSTOM
Type
CUSTOM
Details
pasty at room temperature
CUSTOM
Type
CUSTOM
Details
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
ADDITION
Type
ADDITION
Details
containing one or more active hydrogen atoms

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04347152

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 29
[Compound]
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH2:4]1[O:7][CH:5]1[CH3:6].C[C:9](NC1C=CC(O)=CC=1)=[O:10]>O>[CH2:4]1[O:7][CH:5]1[CH3:6].[CH2:9]([OH:10])[CH:1]([OH:3])[CH3:2]

Inputs

Step One
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Fourteen
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)O
Step 16
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 18
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 21
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 29
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 30
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step 31
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.) which
CUSTOM
Type
CUSTOM
Details
is above 40° C
CUSTOM
Type
CUSTOM
Details
pasty at room temperature
CUSTOM
Type
CUSTOM
Details
may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C
ADDITION
Type
ADDITION
Details
containing one or more active hydrogen atoms

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(C(C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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